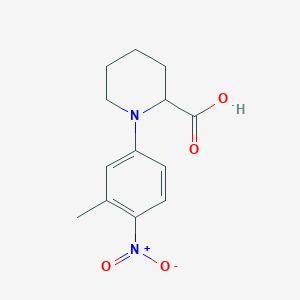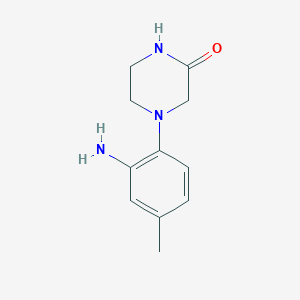![molecular formula C13H21N3O B1386336 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol CAS No. 1154310-29-8](/img/structure/B1386336.png)
2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol
Übersicht
Beschreibung
The compound “2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol” is a chemical compound with the molecular formula C13H21N3O . It is related to a class of compounds known as hybrid peptides . These compounds are known to have a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a continuous flow microreactor system . By screening the acylating reagents and reaction conditions, the desired compound can be obtained through selective acylation . The process involves replacing the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of this compound can be determined using various analytical techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectrometry, and elemental analysis . The compound crystallizes in the orthorhombic space group Pccn .Wirkmechanismus
Target of Action
Similar compounds have been shown to interact withMitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
The interaction of similar compounds with targets like the insulin receptor could suggest involvement in pathways related tocell growth and metabolism .
Pharmacokinetics
Similar compounds have been shown to be metabolized bycytochrome P450 1A1
Result of Action
Similar compounds have shownpotent and selective antitumor properties in vitro and in vivo . They are metabolized by cytochrome P450 1A1 to putative active, as well as inactive metabolites .
Action Environment
Factors such as the presence of specific enzymes (like cytochrome p450 1a1) and the physiological state of the cells could potentially influence the action of this compound .
Biochemische Analyse
Biochemical Properties
2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP1A1, which is involved in its biotransformation . This interaction leads to the formation of reactive metabolites that can bind to DNA and proteins, influencing cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines, such as MCF-7 breast cancer cells . This compound influences cell signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and cellular metabolism . Additionally, it can cause DNA damage, such as single-strand breaks and DNA-protein cross-links .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the AhR, causing its translocation to the nucleus and subsequent activation of target genes . This compound also undergoes biotransformation by CYP1A1, resulting in the formation of electrophilic species that can covalently bind to DNA and proteins . These interactions lead to changes in gene expression and enzyme activity, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, the compound’s ability to induce DNA damage and cell cycle arrest may vary depending on its concentration and exposure duration. Long-term studies in vitro and in vivo are essential to understand its temporal effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in xenograft models . At higher doses, it can cause toxic or adverse effects, including significant DNA damage and apoptosis . Understanding the dosage-response relationship is crucial for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by CYP1A1, leading to the formation of reactive metabolites . These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its biological activity and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It can be transported by specific transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is vital for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-[4-(4-amino-3-methylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-11-10-12(2-3-13(11)14)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRASMMUNZMWRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)


![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B1386261.png)


![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1386269.png)

